3-(8-bromo-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid
Overview
Description
The compound “3-(8-bromo-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid” is a derivative of the 8-Bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine family . These compounds are synthesized from 6-bromonaphthol and undergo a ring closure reaction with substituted aryl and heteroarylaldehydes to give naphthoxazine derivatives .
Synthesis Analysis
The synthesis of these compounds involves a ring closure reaction of 6-bromonaphthol with substituted aryl and heteroarylaldehydes . Some of these synthesized compounds are then hydrolyzed to obtain aminobenzylnaphthols, which are further condensed with different aryl/heteroarylaldehydes to yield the final product .Molecular Structure Analysis
The molecular structure of these compounds consists of an envelope-configured oxazine ring with a fused 8-bromo-1,3-diphenyl group and two bonded phenyl rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include ring closure reactions, hydrolysis, and condensation .Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins.
Mode of Action
It’s known that similar oxazine derivatives can interact with biological targets through weak c—h…π interactions . These interactions can disrupt normal cellular functions, leading to the observed effects.
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbes, such as cell wall synthesis or DNA replication.
Result of Action
Similar compounds have shown promising antimicrobial activity , suggesting that this compound may also exhibit similar effects.
Properties
IUPAC Name |
3-(8-bromo-1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c20-14-5-6-16-12(8-14)4-7-18-17(16)10-21(11-24-18)15-3-1-2-13(9-15)19(22)23/h1-9H,10-11H2,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWJTQQVZSMAIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2C=CC(=C3)Br)OCN1C4=CC=CC(=C4)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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